molecular formula C12H14FN3O B11874441 7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one CAS No. 648902-60-7

7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one

Cat. No.: B11874441
CAS No.: 648902-60-7
M. Wt: 235.26 g/mol
InChI Key: ALEFXAXAACIKPG-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a fluorine atom attached to the naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of 6-fluoro-1,8-naphthyridine with dimethylamine and ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group and fluorine atom enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

CAS No.

648902-60-7

Molecular Formula

C12H14FN3O

Molecular Weight

235.26 g/mol

IUPAC Name

7-(dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4-one

InChI

InChI=1S/C12H14FN3O/c1-4-16-6-5-10(17)8-7-9(13)12(15(2)3)14-11(8)16/h5-7H,4H2,1-3H3

InChI Key

ALEFXAXAACIKPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=CC(=C(N=C21)N(C)C)F

Origin of Product

United States

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